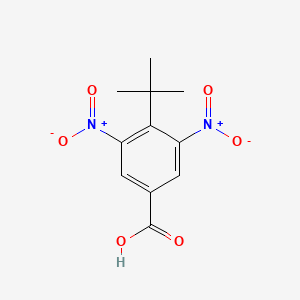

4-Tert-butyl-3,5-dinitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Tert-butyl-3,5-dinitrobenzoic acid: is an organic compound belonging to the class of dinitrobenzoic acids. It is characterized by the presence of a tert-butyl group and two nitro groups attached to a benzoic acid core. This compound is widely used in various fields, including medical, environmental, and industrial research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-3,5-dinitrobenzoic acid typically involves the nitration of 4-tert-butylbenzoic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the 3 and 5 positions of the benzoic acid ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-Tert-butyl-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.

Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products Formed

Reduction: 4-tert-butyl-3,5-diaminobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: Esters of this compound.

Applications De Recherche Scientifique

4-Tert-butyl-3,5-dinitrobenzoic acid is utilized in several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-tert-butyl-3,5-dinitrobenzoic acid involves its interaction with various molecular targets. The nitro groups play a crucial role in its biological activity, often participating in redox reactions that can disrupt cellular processes. The compound’s ability to undergo nucleophilic aromatic substitution also allows it to interact with biological macromolecules, potentially leading to its antimicrobial and antifungal effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dinitrobenzoic acid: Lacks the tert-butyl group, making it less hydrophobic and potentially less bioactive.

4-tert-Butylbenzoic acid: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.

4-Nitrobenzoic acid: Contains only one nitro group, leading to different chemical and biological properties

Uniqueness

4-Tert-butyl-3,5-dinitrobenzoic acid is unique due to the presence of both the tert-butyl group and two nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications .

Activité Biologique

4-Tert-butyl-3,5-dinitrobenzoic acid is an organic compound featuring a tert-butyl group and two nitro groups attached to a benzoic acid core. This compound is recognized for its diverse applications in chemistry, biology, and medicine, particularly due to its unique biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₂N₂O₆

- Molecular Weight : 268.23 g/mol

- Melting Point : Not specified

- Boiling Point : 395 °C

The presence of the tert-butyl group enhances the hydrophobicity of the molecule, while the nitro groups serve as electron-withdrawing substituents that influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to participate in redox reactions and nucleophilic aromatic substitutions. The nitro groups can undergo reduction to form amino groups, which may interact with various biological macromolecules, leading to antimicrobial and antifungal effects .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

- Fungal Inhibition : In a study examining esters derived from 3,5-dinitrobenzoic acid, several compounds demonstrated potent antifungal activity against strains such as Candida albicans and Candida krusei. The most effective derivative was ethyl 3,5-dinitrobenzoate with a Minimum Inhibitory Concentration (MIC) of 125 µg/mL against Candida albicans and 100 µg/mL against Candida krusei .

Case Studies

-

Study on Ester Derivatives :

- A collection of twenty esters derived from 3,5-dinitrobenzoic acid was synthesized and tested for antifungal activity. The study revealed that ten derivatives exhibited fungicidal activity against at least one tested strain. Notably, ethyl and propyl esters showed the highest efficacy against multiple Candida species .

-

Mechanistic Insights :

- The antifungal mechanism was investigated through in silico modeling and revealed that certain derivatives could interfere with ergosterol synthesis in fungal cells, a critical component of fungal cell membranes. This suggests a multitarget mechanism involving disruption of various cellular processes .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3,5-Dinitrobenzoic Acid | Lacks tert-butyl group | Lower antimicrobial activity |

| 4-Tert-Butylbenzoic Acid | Lacks nitro groups | Minimal biological activity |

| 4-Nitrobenzoic Acid | Contains one nitro group | Reduced bioactivity |

The unique combination of both tert-butyl and nitro groups in this compound contributes to its distinct chemical reactivity and enhanced biological activities compared to its analogs .

Safety and Toxicology

While exploring the biological activities of this compound, safety considerations are paramount. The compound is classified as harmful if swallowed and can cause skin irritation and serious eye damage. It is essential to handle it with appropriate safety measures in laboratory settings .

Propriétés

IUPAC Name |

4-tert-butyl-3,5-dinitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O6/c1-11(2,3)9-7(12(16)17)4-6(10(14)15)5-8(9)13(18)19/h4-5H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTXLZQPQJAELS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.